Isoamyl lactate

Descripción general

Descripción

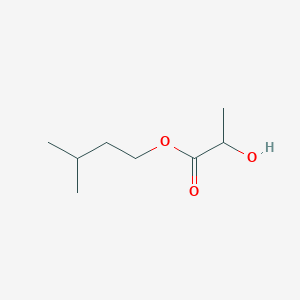

Isoamyl lactate, also known as 3-methylbutyl 2-hydroxypropanoate, is an ester formed from isoamyl alcohol and lactic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C8H16O3, and it has a molecular weight of 160.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoamyl lactate is typically synthesized through an esterification reaction between isoamyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or a supported sodium bisulfate catalyst. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The use of supported sodium bisulfate as a catalyst has been shown to be effective, providing high yields and mild reaction conditions. The reaction is conducted at a temperature of around 105°C, and the water produced is continuously removed to shift the equilibrium towards the formation of the ester .

Análisis De Reacciones Químicas

Types of Reactions: Isoamyl lactate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed back to isoamyl alcohol and lactic acid in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

Oxidation: this compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Major Products Formed:

- **Hydro

Actividad Biológica

Isoamyl lactate, a lactate ester derived from lactic acid and isoamyl alcohol, has garnered attention for its diverse biological activities, including antimicrobial properties, toxicity profiles, and potential applications in various industries. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is synthesized through the esterification of lactic acid with isoamyl alcohol. The reaction can be catalyzed by various agents, including silica gel-supported sodium hydrogen sulfate. Kinetic studies have shown that the reaction parameters such as temperature and catalyst loading significantly influence the yield of this compound .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Toxicity Profiles

This compound's toxicity has been a focal point in various studies. It has been ranked as the most toxic among several lactate esters when assessed for its impact on Escherichia coli growth rates. For instance, exposure to just 0.5 g/L of this compound resulted in an 18% reduction in growth rate and a 15% decrease in optical density (OD) measurements . The toxicity hierarchy among different lactate esters is as follows:

| Lactate Ester | Toxicity Ranking |

|---|---|

| This compound | 1 |

| Benzyl Lactate | 2 |

| Butyl Lactate | 3 |

| Isobutyl Lactate | 4 |

| Propyl Lactate | 5 |

| Ethyl Lactate | 6 |

This ranking suggests a correlation between the chain length of the alcohol moieties in esters and their toxicity levels, with longer chains generally resulting in higher toxicity .

Applications in Industry

This compound is being explored for its potential as a green solvent in various industrial applications. Its biodegradability and low toxicity make it an attractive alternative to conventional solvents. Additionally, its use as a flavoring agent in food products is being investigated due to its pleasant aroma and taste profile .

Case Studies

- Microbial Production : A notable study demonstrated the microbial biosynthesis of this compound using engineered E. coli strains. The research highlighted the potential for producing this compound directly from glucose, showcasing a sustainable approach to its synthesis .

- Toxicity Assessment : In another case study, researchers assessed the impact of various concentrations of this compound on bacterial cultures. Results confirmed its high toxicity at low concentrations, reinforcing the need for careful handling in laboratory settings .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Solvent in Organic Reactions

Isoamyl lactate is recognized as a high-boiling point solvent with excellent dissolving capacity. It is non-toxic and environmentally friendly, making it suitable for various chemical processes. Its applications include:

- Synthesis of Spices and Flavoring Agents : this compound is utilized in the production of flavor compounds due to its ability to dissolve organic materials effectively .

- Resin and Adhesive Production : The compound serves as a solvent in the formulation of resins and adhesives, enhancing their properties and performance .

2. Esterification Reactions

Research has shown that this compound can be synthesized efficiently using silica gel-supported catalysts, leading to higher yields and purities compared to traditional methods. The esterification process has been studied extensively to optimize reaction conditions such as temperature and catalyst loading .

Food and Beverage Industry

1. Wine Production

In winemaking, this compound plays a crucial role in enhancing the flavor profile of wines. Studies indicate that its presence can significantly alter the sensory characteristics of wine, contributing to fruity and buttery aromas . The compound is produced during fermentation processes involving lactic acid bacteria, which can improve wine acidity and overall taste quality.

2. Flavoring Agent

this compound is used as a flavoring agent in various food products due to its pleasant aroma reminiscent of bananas or pears. Its application extends to:

- Confectionery Products : Used to impart fruity flavors.

- Beverages : Enhances flavor profiles in soft drinks and alcoholic beverages.

Industrial Applications

1. Biodegradable Materials

this compound is being explored as a precursor for producing biodegradable materials like polylactic acid (PLA). This application aligns with sustainable practices in material science, promoting environmentally friendly alternatives to traditional plastics .

2. High-Performance Solvent

Due to its high boiling point and low toxicity, this compound is employed as a solvent in various industrial processes, including:

- Paints and Coatings : Acts as a solvent that improves the application properties of paints.

- Pharmaceuticals : Used in drug formulation processes where non-toxic solvents are required.

Case Studies

Propiedades

IUPAC Name |

3-methylbutyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORGGSWAKIXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858801 | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-89-6 | |

| Record name | Isoamyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19329-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isoamyl lactate primarily used for?

A1: this compound finds significant use as a flavoring agent, particularly in the food and beverage industry. Its presence contributes to specific aroma profiles, notably in alcoholic beverages like wine. Research indicates that the type of closure used for wine bottles can influence the concentration of this compound, impacting the final sensory experience. [, ]

Q2: Can this compound be found naturally?

A2: Yes, this compound naturally occurs in various fruits, contributing to their characteristic aromas. This natural presence makes it a desirable flavor additive in food products. []

Q3: How is this compound synthesized in a laboratory setting?

A3: this compound is typically synthesized through the esterification of lactic acid with isoamyl alcohol. This reaction is often facilitated by catalysts, with numerous studies exploring efficient catalytic systems. Researchers have investigated various catalysts, including strong acidic cationic exchange resins, titanium sulfate, sodium bisulfate monohydrate, and even vitamin C. [, , , ]

Q4: Are there any studies on optimizing the synthesis of this compound?

A4: Yes, multiple research efforts have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Factors such as catalyst type and concentration, molar ratio of reactants, reaction time, and temperature have been meticulously studied. For instance, a study highlighted the effectiveness of titanium sulfate as a catalyst, achieving a high esterification yield of 98.38% under optimized conditions. []

Q5: Beyond traditional catalysts, are there alternative approaches to synthesizing this compound?

A5: Research explores environmentally friendly alternatives for this compound synthesis. One study demonstrated the successful use of vitamin C as a catalyst, offering a greener alternative to conventional strong acids like sulfuric acid. []

Q6: What are the key considerations when choosing a catalyst for this compound synthesis?

A6: Catalyst selection significantly impacts the efficiency and environmental impact of this compound production. Strong acidic cationic exchange resins, resin-supported Lewis acids, sodium bisulfate monohydrate, solid super acids, heteropoly acids, and molecular sieves are identified as suitable options for this process. []

Q7: Apart from its role as a flavoring agent, are there other applications for this compound?

A7: this compound is also investigated for its potential as a green solvent. Research suggests its use in solvent compositions, potentially contributing to more environmentally friendly industrial processes. []

Q8: Are there specific analytical techniques used to study this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of this compound, particularly in complex mixtures like wine and other beverages. [, , ]

Q9: How do researchers analyze the sensory impact of this compound in beverages like wine?

A9: Sensory analysis, often conducted by trained panels, plays a crucial role in evaluating the impact of this compound on the aroma profile of wine. These analyses, combined with statistical methods like Principal Component Analysis (PCA), help establish correlations between volatile compounds like this compound and specific sensory attributes. [, ]

Q10: Has research explored the relationship between microbial activity and this compound production in fermented beverages?

A10: Yes, studies have investigated the role of microorganisms in the production of volatile compounds, including this compound, during fermentation. For instance, research on flat peach wine fermentation revealed a correlation between the presence of specific bacterial genera (Fructobacillus, Leuconostoc, Lactobacillus) and the production of this compound. These findings highlight the contribution of microbial metabolism to the final aroma profile of fermented beverages. [, ]

Q11: Are there any concerns regarding the stability of this compound in different formulations?

A11: While specific data on this compound's stability in various formulations is limited in the provided research, it is a crucial aspect to consider, especially in food and beverage applications. Factors such as pH, temperature, and exposure to light can potentially influence its stability over time. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.